molecular formula C10H9BO2S B15280478 (3-Phenylthiophen-2-yl)boronic acid

(3-Phenylthiophen-2-yl)boronic acid

Cat. No.: B15280478
M. Wt: 204.06 g/mol
InChI Key: VFOQLMAHKSBXKB-UHFFFAOYSA-N
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Description

(3-Phenylthiophen-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a thiophene ring substituted with a phenyl group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including (3-Phenylthiophen-2-yl)boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate (B(OCH₃)₃) or triisopropyl borate (B(Oi-Pr)₃). This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters rather than boronic acids .

Industrial Production Methods: In industrial settings, the synthesis of arylboronic acids often involves iridium-catalyzed borylation of arenes, followed by oxidative cleavage of the resulting pinacol boronates with sodium periodate (NaIO₄) . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: (3-Phenylthiophen-2-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Suzuki-Miyaura Coupling: The major products are biaryl compounds.

    Oxidation: Phenols or other oxygenated derivatives.

    Substitution: Depending on the substituent, various functionalized thiophenes can be obtained.

Mechanism of Action

The mechanism of action of (3-Phenylthiophen-2-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Uniqueness: (3-Phenylthiophen-2-yl)boronic acid is unique due to its combination of a thiophene ring and a phenyl group, which imparts distinct electronic properties and reactivity compared to other boronic acids. This makes it particularly valuable in the synthesis of heterocyclic compounds and advanced materials.

Properties

Molecular Formula

C10H9BO2S

Molecular Weight

204.06 g/mol

IUPAC Name

(3-phenylthiophen-2-yl)boronic acid

InChI

InChI=1S/C10H9BO2S/c12-11(13)10-9(6-7-14-10)8-4-2-1-3-5-8/h1-7,12-13H

InChI Key

VFOQLMAHKSBXKB-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CS1)C2=CC=CC=C2)(O)O

Origin of Product

United States

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